
((1a,3a,4a)-3,4-Difluorocyclopentyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1a,3a,4a)-3,4-Difluorocyclopentyl)methanol: is a fluorinated cyclopentane derivative. This compound is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and a methanol group. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1a,3a,4a)-3,4-Difluorocyclopentyl)methanol typically involves the fluorination of cyclopentane derivatives followed by the introduction of a methanol group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the fluorination process.
化学反応の分析
Types of Reactions: ((1a,3a,4a)-3,4-Difluorocyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative without the methanol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluorocyclopentyl aldehyde or difluorocyclopentyl carboxylic acid.
Reduction: Formation of difluorocyclopentane.
Substitution: Formation of azido or thiol-substituted cyclopentyl derivatives.
科学的研究の応用
Chemistry: ((1a,3a,4a)-3,4-Difluorocyclopentyl)methanol is used as a building block in organic synthesis
Biology: In biological research, fluorinated compounds are often used as probes or tracers due to their ability to interact with biological molecules in unique ways. ((1a,3a,4a)-3,4-D
特性
分子式 |
C6H10F2O |
|---|---|
分子量 |
136.14 g/mol |
IUPAC名 |
(3,4-difluorocyclopentyl)methanol |
InChI |
InChI=1S/C6H10F2O/c7-5-1-4(3-9)2-6(5)8/h4-6,9H,1-3H2 |
InChIキー |
XWOKUVQCAHEQNX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(C1F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)
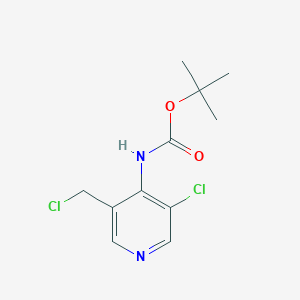

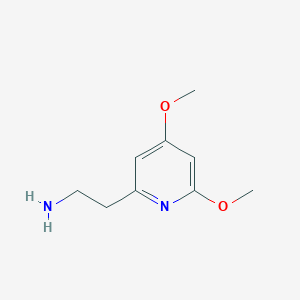
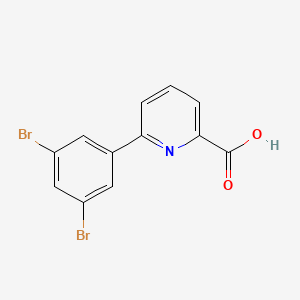
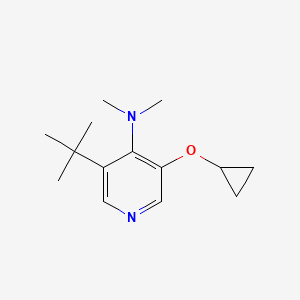
![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
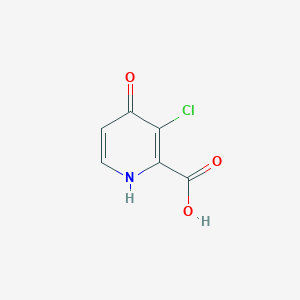

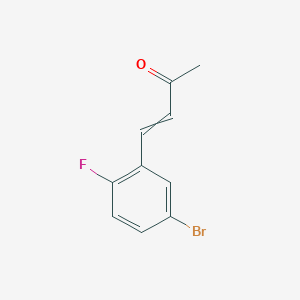

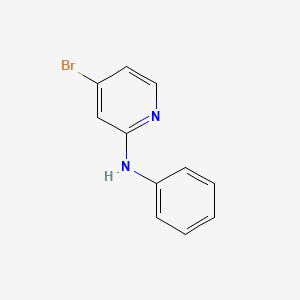
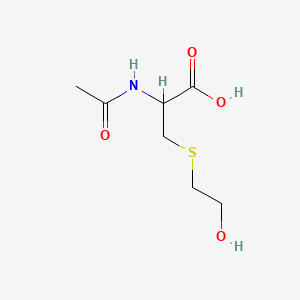
![potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)
